セフプロジル

概要

説明

Cefprozil is a cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .

Synthesis Analysis

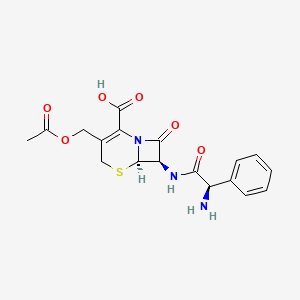

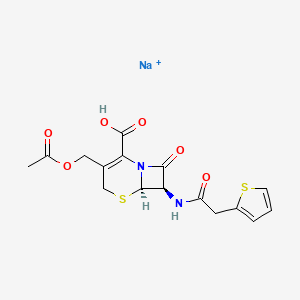

One-pot synthesis of cefprozil was successfully conducted via a two-step enzymatic transformation catalysed by immobilized penicillin acylase from E. coli . Another method involves forming DMF salt of cefprozil by reaction of 7-APCA alkaline solution and the mixed anhydride .Molecular Structure Analysis

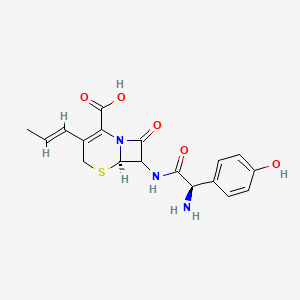

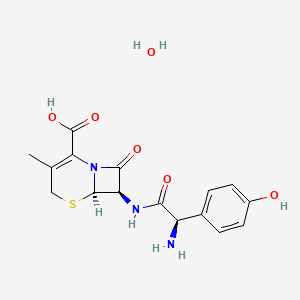

Cefprozil has a molecular formula of C18H19N3O5S . It has prop-1-enyl and ®-2-amino-2-(4-hydroxyphenyl)acetamido groups at positions 3 and 7, respectively, of the cephem skeleton .Chemical Reactions Analysis

Analytical methods have been developed using chromatography for determination of cefprozil in pharmaceutical drug formulations .Physical And Chemical Properties Analysis

Cefprozil has a molecular weight of 389.4 g/mol . It is a semi-synthetic, second-generation cephalosporin .作用機序

Target of Action

Cefprozil, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

Cefprozil inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell lysis and death .

Pharmacokinetics

Cefprozil exhibits linear pharmacokinetics relative to dose size . After oral administration of a 500 mg dose, maximal plasma concentrations of approximately 10 mg/L are achieved 1-2 hours post-administration . Approximately 94% of the dose is absorbed, and 60%-70% is excreted in the urine as unchanged drug . The half-life of Cefprozil is approximately 1.3 hours .

Result of Action

The primary result of Cefprozil’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefprozil causes bacterial cell lysis and death . This results in the clearance of bacterial infections, including pharyngitis, tonsillitis, otitis media, and uncomplicated skin infections .

Action Environment

Cefprozil is an oral second-generation semi-synthetic cephalosporin, possessing a broad spectrum of antimicrobial activity . It is used in various environments to treat a range of bacterial infections. The efficacy and stability of Cefprozil can be influenced by factors such as the presence of other medications, patient’s health status, and specific characteristics of the infection site. For instance, Cefprozil has been shown to be effective under both fasted and fed conditions .

科学的研究の応用

広域スペクトル抗菌活性

セフプロジルは、広域スペクトル抗菌活性を有する、経口第二世代の半合成セファロスポリン系抗生物質です . これは、好気性グラム陽性菌およびグラム陰性菌に対して抵抗性を示すことができます . これにより、さまざまな細菌感染症の治療に貴重なツールとなります。

呼吸器感染症の治療

セフプロジルは、一部の嫌気性菌によって引き起こされる呼吸器感染症の治療に使用されてきました . その広範囲な抗菌スペクトルにより、これらの感染症を引き起こす可能性のあるさまざまな細菌に対して効果を発揮します。

皮膚感染症の治療

セフプロジルは、皮膚感染症に関連するさまざまな疾患の治療に広く使用されてきました . グラム陽性菌とグラム陰性菌の両方に効果があるため、これらの状態を治療するための汎用性の高い選択肢となっています。

尿路感染症の治療

セフプロジルの広範囲な抗菌スペクトルにより、一部の嫌気性菌が原因の尿路感染症の治療にも適しています .

中耳炎の治療

セフプロジルは、臨床的に、持続性または再発性急性中耳炎の治療に使用されてきました . 中耳の炎症を伴うこの状態は、しばしばセフプロジルで効果的に治療できる細菌感染症によって引き起こされます。

薬物動態研究

セフプロジルは、薬物動態研究の対象となっており、薬物のさまざまな製剤の生物学的同等性を評価するために研究が行われています . これらの研究は、薬物が体内でどのように吸収、分布、代謝、排泄されるかを理解するために不可欠であり、投与量の推奨事項を知らせることができ、潜在的な副作用を特定できます。

製剤中の定量分析

セフプロジルを純粋な形態と製剤の両方で定量的に決定するための方法が開発されました . これは、正しい投与量を投与するために、および製薬製造における品質管理のために重要です。

扁桃咽頭炎の治療

セフプロジルは、上気道および下気道感染症を含む扁桃咽頭炎の治療にも広く使用されてきました . その広範囲な抗菌活性により、これらの状態を一般的に引き起こす細菌に対して効果を発揮します。

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefprozil interacts with enzymes like transpeptidases, which are crucial for cross-linking peptidoglycan chains in the bacterial cell wall .

Cellular Effects

Cefprozil exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, cefprozil prevents bacteria from maintaining their structural integrity, leading to cell death . This antibiotic does not significantly affect human cells as they lack cell walls, making it a targeted treatment for bacterial infections .

Molecular Mechanism

At the molecular level, cefprozil binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis . Cefprozil’s bactericidal action is primarily due to its ability to interfere with cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, cefprozil has shown stability and effectiveness over time. It is absorbed well when administered orally, with a bioavailability of approximately 95% . The half-life of cefprozil is around 1.3 hours, and it is primarily excreted unchanged in the urine . Long-term studies have shown that cefprozil maintains its antibacterial activity without significant degradation . Resistance can develop over time, necessitating careful monitoring and appropriate use .

Dosage Effects in Animal Models

In animal models, cefprozil has been studied for its dosage effects. Single doses of up to 5000 mg/kg in rats and mice did not result in mortality or significant toxicity . Higher doses in cynomolgus monkeys caused diarrhea and loss of appetite . The therapeutic dosage range for cefprozil varies depending on the type and severity of the infection, with typical doses ranging from 250 mg to 500 mg administered twice daily .

Metabolic Pathways

Cefprozil is primarily excreted unchanged in the urine, indicating minimal metabolism . It does not undergo significant hepatic metabolism, and its elimination is mainly through renal excretion . The drug’s pharmacokinetics suggest that it is efficiently cleared from the body, with a steady-state volume of distribution of approximately 0.23 L/kg .

Transport and Distribution

Cefprozil is well-absorbed when administered orally, with peak plasma concentrations reached within 1.5 hours . It is distributed throughout the body, with a protein binding rate of approximately 36% . The drug is primarily localized in the extracellular fluid, where it exerts its antibacterial effects . Cefprozil’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and fluids effectively .

Subcellular Localization

Cefprozil does not target specific subcellular compartments within bacterial cells but rather acts on the bacterial cell wall . Its primary site of action is the bacterial cell membrane, where it binds to penicillin-binding proteins . This binding inhibits cell wall synthesis, leading to cell lysis and death . Cefprozil’s activity is not dependent on subcellular localization but rather on its ability to reach and bind to its target proteins within the bacterial cell wall .

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

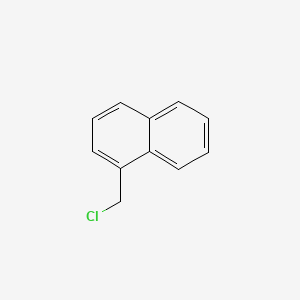

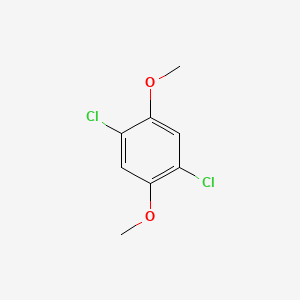

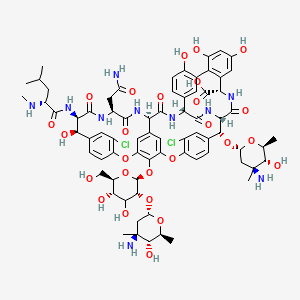

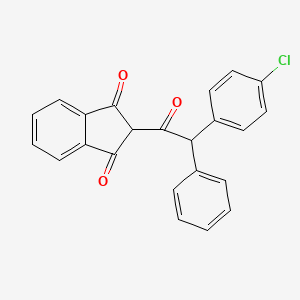

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cefprozil?

A1: Cefprozil is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , ] Specifically, Cefprozil binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final cross-linking steps of peptidoglycan synthesis. [] This disruption weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of Cefprozil?

A2: Cefprozil has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 g/mol. [, , ]

Q3: Does Cefprozil exist as different isomers?

A3: Yes, Cefprozil exists as two diastereomers, cis-Cefprozil and trans-Cefprozil. The cis isomer constitutes approximately 90% of the drug and exhibits greater antimicrobial activity compared to the trans isomer. [, , , , ]

Q4: How is Cefprozil absorbed and distributed in the body?

A4: Cefprozil is well absorbed after oral administration, with an absolute bioavailability of approximately 90%. [] The presence of food does not significantly affect the extent of absorption, although it may slightly delay the time to reach peak plasma concentration (Tmax). [, ] Cefprozil demonstrates good tissue penetration, including into skin blister fluid [], tonsillar and adenoidal tissues [], middle ear fluid [], and maxillary sinuses. []

Q5: What is the elimination half-life of Cefprozil?

A5: Cefprozil exhibits a relatively long elimination half-life of approximately 1.3 hours, which supports twice-daily dosing. [, , ] This distinguishes it from other second-generation cephalosporins like Cefaclor, which has a shorter half-life and requires more frequent dosing. [, ]

Q6: How is Cefprozil eliminated from the body?

A6: Cefprozil is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, , ] Probenecid, a drug that inhibits renal tubular secretion, has been shown to significantly decrease the renal clearance and prolong the elimination half-life of Cefprozil, indicating that tubular secretion plays a role in its elimination. []

Q7: What types of infections is Cefprozil typically used to treat?

A7: Cefprozil is commonly used to treat a variety of bacterial infections, particularly those affecting the respiratory tract, skin, and urinary tract. This includes otitis media, sinusitis, pharyngitis, tonsillitis, bronchitis, skin and skin structure infections, and urinary tract infections. [, , , ]

Q8: How does the efficacy of Cefprozil compare to other antibiotics?

A8: Clinical trials have shown that Cefprozil demonstrates comparable or superior efficacy to other commonly prescribed antibiotics for similar indications. For instance, it exhibits similar efficacy to penicillin for treating streptococcal tonsillopharyngitis [], comparable or better efficacy compared to amoxicillin/clavulanate, cefixime, and cefaclor for acute otitis media [], and improved eradication rates compared to penicillin for persistent group A beta-hemolytic streptococci pharyngeal colonization. []

Q9: Does Cefprozil have activity against penicillin-resistant Streptococcus pneumoniae?

A9: While Cefprozil exhibits good activity against penicillin-susceptible Streptococcus pneumoniae, it shows limited efficacy against penicillin-resistant strains. [, ] This highlights the importance of susceptibility testing to guide appropriate antibiotic selection.

Q10: What is the safety profile of Cefprozil?

A10: Cefprozil is generally well-tolerated, with a low incidence of adverse events. [, ]

Q11: Are there any known drug interactions with Cefprozil?

A11: Probenecid has been shown to interact with Cefprozil by inhibiting its renal tubular secretion, thereby increasing its serum concentrations and prolonging its half-life. []

Q12: Are there any known resistance mechanisms to Cefprozil?

A12: Bacteria can develop resistance to Cefprozil through mechanisms such as modification of penicillin-binding proteins, decreased permeability of the bacterial cell wall to Cefprozil, and efflux pumps that remove the antibiotic from the bacterial cell. [] Resistance to Cefprozil has been observed in some strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1668810.png)